molecular formula C25H26ClNO5S B11399209 N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399209
M. Wt: 488.0 g/mol
InChI Key: WABFEBVMSSLPFU-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Chlorine Atom: Chlorination of the chromene core is typically achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the N-(4-tert-butylbenzyl) Group: This step involves a nucleophilic substitution reaction where the chromene derivative reacts with 4-tert-butylbenzyl chloride in the presence of a base like potassium carbonate.

    Incorporation of the N-(1,1-dioxidotetrahydrothiophen-3-yl) Group: This step can be achieved through a nucleophilic substitution reaction using the appropriate thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and chloro positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the chromene core and the specific arrangement of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26ClNO5S

Molecular Weight

488.0 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-6-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H26ClNO5S/c1-25(2,3)17-6-4-16(5-7-17)14-27(19-10-11-33(30,31)15-19)24(29)23-13-21(28)20-12-18(26)8-9-22(20)32-23/h4-9,12-13,19H,10-11,14-15H2,1-3H3

InChI Key

WABFEBVMSSLPFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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